

2,6-Difluoropyridine-4-carboxylic acid physical properties

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Compound of Interest

Compound Name: 2,6-Difluoropyridine-4-carboxylic acid

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An In-depth Technical Guide to the Physical Properties of **2,6-Difluoropyridine-4-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Difluoropyridine-4-carboxylic acid (CAS No. 88912-23-6) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.^{[1][2]} Its unique structural features—a pyridine core flanked by two electron-withdrawing fluorine atoms and a carboxylic acid group—impart specific physicochemical properties that make it a valuable building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).^{[2][3]} This guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound, offering both established data and field-proven experimental protocols for their validation. The narrative is designed to equip researchers with the technical understanding and practical methodologies necessary to effectively utilize this reagent in their work.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When combined with a pyridine scaffold—a privileged structure in pharmaceuticals—the resulting fluorinated pyridines become powerful synthetic intermediates. [4] **2,6-Difluoropyridine-4-carboxylic acid** is an exemplar of this class. The carboxylic acid group serves as a versatile synthetic handle for amide bond formation and other derivatizations, while the difluorinated ring influences the molecule's electronics, acidity, and overall conformation. [5][6] Understanding its fundamental physical properties is therefore not merely an academic exercise but a critical prerequisite for its successful application in targeted synthesis and drug discovery programs. [2]

Core Physicochemical Properties

A molecule's behavior in both reaction flasks and biological systems is dictated by its intrinsic physical properties. This section details the fundamental characteristics of **2,6-Difluoropyridine-4-carboxylic acid**.

Molecular Structure and Identity

A precise understanding of the molecular identity is the foundation of all chemical research.

Property	Value	Source(s)
Chemical Name	2,6-Difluoropyridine-4-carboxylic acid	[1]
CAS Number	88912-23-6	
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	[7]
Molecular Weight	159.09 g/mol	[2]
Appearance	Typically a white to off-white powder or crystalline solid.	[8][9][10] ¹

¹Data reported for the isomeric 2,3-Difluoropyridine-4-carboxylic acid, appearance is expected to be similar.

Thermal Properties

Thermal stability is a crucial parameter for determining appropriate reaction conditions and storage protocols.

- **Melting Point:** The precise melting point for **2,6-Difluoropyridine-4-carboxylic acid** is not widely reported in the literature, necessitating experimental determination. For context, related isomers such as 2,3-Difluoropyridine-4-carboxylic acid have a melting point of 159-160°C, while 4,6-Difluoro-pyridine-2-carboxylic acid melts at 139-141°C.^{[8][11]} A sharp melting point is a key indicator of purity.
- **Boiling Point:** As a solid at room temperature, the boiling point is high and often accompanied by decomposition. Predicted values for related isomers are in the range of 295-378°C at atmospheric pressure, though experimental verification is rarely performed due to the compound's thermal lability.^{[8][11]}

Solubility Profile

Solubility dictates the choice of solvent for reactions, purification, and analytical characterization. A preliminary solubility assessment is a critical first step in any experimental workflow.

- **General Behavior:** The presence of the polar carboxylic acid group and the pyridine nitrogen suggests solubility in polar protic solvents. The isomeric 2,3-Difluoropyridine-4-carboxylic acid is reported to be soluble in methanol.^[10]
- **Expected Solubility:**
 - **High Solubility:** Expected in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.
 - **Moderate to Low Solubility:** Expected in less polar solvents such as ethyl acetate and dichloromethane.
 - **Insoluble:** Expected in nonpolar solvents like hexanes and toluene.

Acidity (pKa)

The pKa value is a measure of the compound's acidity and is fundamental to its reactivity and its ionization state in physiological environments.

- **Influencing Factors:** The acidity of the carboxylic acid proton is significantly enhanced by the strong electron-withdrawing inductive effect of the two fluorine atoms on the pyridine ring. This effect stabilizes the conjugate base (carboxylate anion), shifting the equilibrium towards dissociation.
- **Predicted Values:** While an experimental pKa for the title compound is not readily available, predicted values for related isomers are quite low. 2,3-Difluoropyridine-4-carboxylic acid has a predicted pKa of 2.10, and 4,6-Difluoro-pyridine-2-carboxylic acid has a predicted pKa of 2.96.^{[10][11]} This places **2,6-Difluoropyridine-4-carboxylic acid** in the category of a relatively strong organic acid, comparable to some phosphoric acids.^[12]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics of **2,6-Difluoropyridine-4-carboxylic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by features of the carboxylic acid and the fluorinated aromatic ring.^[13]

Functional Group	Expected Absorption Range (cm ⁻¹)	Characteristics
O-H Stretch (Carboxylic Acid)	3300 - 2500	Very broad and strong, due to hydrogen bonding.[14]
C-H Stretch (Aromatic)	3100 - 3000	Sharp, medium to weak intensity.
C=O Stretch (Carbonyl)	1760 - 1690	Very strong and sharp.[14]
C=C, C=N Stretch (Aromatic Ring)	1600 - 1450	Multiple medium to strong bands.
C-F Stretch	1300 - 1100	Strong, often complex bands.
C-O Stretch (Carboxylic Acid)	1320 - 1210	Strong intensity.[14]
O-H Bend (Carboxylic Acid)	1440-1395 and 950-910	Medium intensity, broad.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

- ¹H NMR: The proton spectrum is expected to be simple, showing only the signals for the two equivalent aromatic protons on the pyridine ring and the acidic proton of the carboxylic acid.
 - Aromatic Protons (H3, H5): A singlet or a finely split multiplet expected in the δ 7.5-8.5 ppm range.
 - Carboxylic Acid Proton (-COOH): A very broad singlet, typically δ > 10 ppm, which is exchangeable with D₂O.
- ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, with their chemical shifts influenced by the attached fluorine and oxygen atoms.
 - Carbonyl Carbon (C=O): Deshielded, expected in the δ 160-170 ppm range.[15][16]

- Fluorine-Bearing Carbons (C2, C6): Expected in the δ 155-165 ppm range, exhibiting a large one-bond C-F coupling constant ($^1J_{CF}$).
- Carboxylic-Acid-Bearing Carbon (C4): Expected around δ 140-150 ppm.
- Aromatic Carbons (C3, C5): Expected in the δ 110-120 ppm range, showing smaller C-F couplings.
- ^{19}F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons. Based on data for 2,6-difluoropyridine, the chemical shift would be in the region of -60 to -80 ppm relative to CFCl_3 .[\[17\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

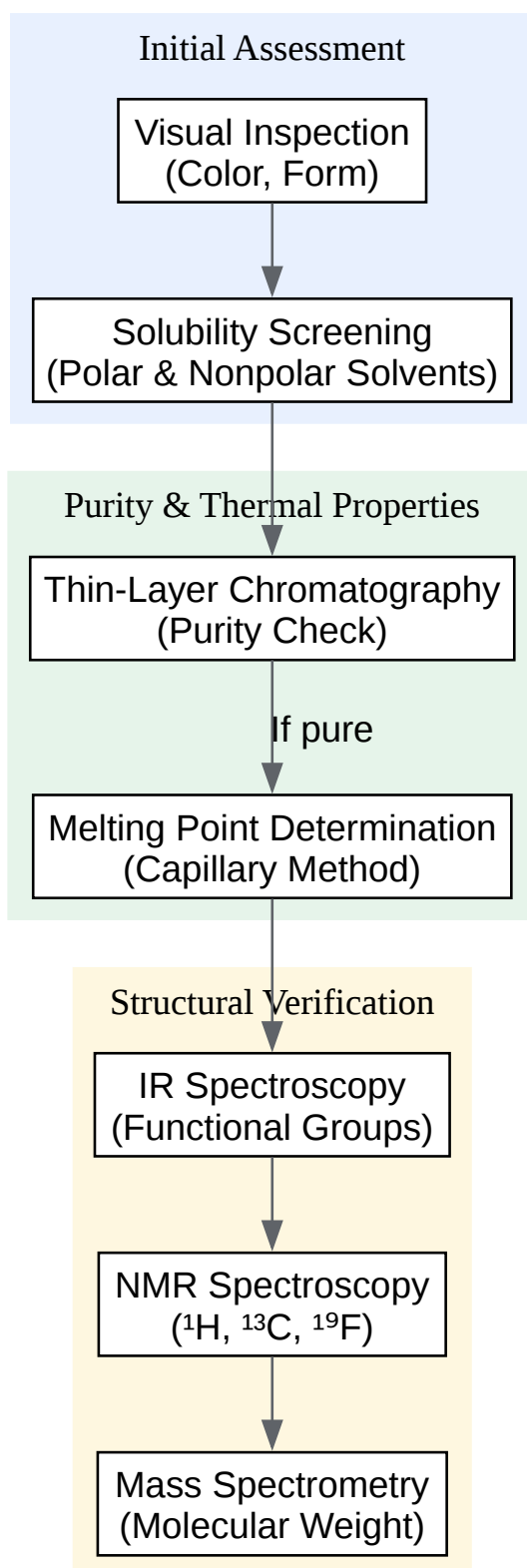
- Molecular Ion (M^+): A peak corresponding to the molecular weight ($m/z = 159.09$) should be observable, though it may be weak for carboxylic acids.[\[18\]](#)
- Key Fragmentation: The most characteristic fragmentation is the loss of the hydroxyl radical ($\bullet\text{OH}$, -17 amu) followed by the loss of carbon monoxide (CO , -28 amu). Alpha cleavage of the C-C bond next to the ring can also occur. The base peak in many carboxylic acid derivatives is often the acylium ion (R-CO^+).[\[16\]](#)[\[18\]](#)

Experimental Protocols & Workflows

Trustworthiness in research is built on reproducible, self-validating protocols. The following section outlines methodologies for verifying the physical properties discussed.

Logical Workflow for Property Determination

The characterization of a chemical sample follows a logical progression, starting with basic properties and moving to more complex structural elucidation.



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Caption: Standard workflow for physical and structural characterization.

Protocol: Melting Point Determination

- Objective: To determine the melting range of the solid sample as an indicator of purity.
- Methodology:
 - Sample Preparation: Finely crush a small amount of the crystalline sample on a watch glass.
 - Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
 - Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
 - Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
 - Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of <2°C.

Protocol: Spectroscopic Sample Preparation

- Objective: To prepare a sample for analysis by NMR, IR, and MS.
- Causality: The choice of solvent and method is critical to avoid interference with the measurement and to ensure sample homogeneity.
- Methodology:
 - NMR Spectroscopy:
 - Accurately weigh ~5-10 mg of the compound.
 - Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a clean vial. Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.

- Transfer the solution to a 5 mm NMR tube. The sample is now ready for ^1H , ^{13}C , and ^{19}F analysis.
- IR Spectroscopy (ATR):
 - Place a small, solvent-free sample of the powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation.
- Mass Spectrometry (ESI):
 - Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
 - If necessary, add a trace amount of a modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to promote ionization.
 - Infuse the solution directly into the electrospray ionization (ESI) source.

Handling, Storage, and Safety

As a Senior Application Scientist, I must emphasize that proper handling is paramount for both researcher safety and maintaining compound integrity.

- Safety Precautions:
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[19\]](#)
 - Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[20\]](#)
 - In case of contact with eyes or skin, rinse immediately and thoroughly with water.[\[21\]](#)[\[22\]](#)
- Storage Conditions:

- Store in a tightly sealed container to prevent moisture absorption.
- Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[21][23]
- For long-term stability, refrigeration under an inert atmosphere is recommended.[20]

Conclusion

2,6-Difluoropyridine-4-carboxylic acid is a specialized reagent with a distinct set of physical properties defined by its unique electronic and structural arrangement. Its high acidity, specific thermal characteristics, and clear spectroscopic signature make it a well-defined building block for advanced chemical synthesis. The experimental protocols and data provided in this guide serve as a robust foundation for scientists and developers to confidently integrate this compound into their research, enabling the creation of novel molecules with tailored functions in drug discovery and beyond.

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